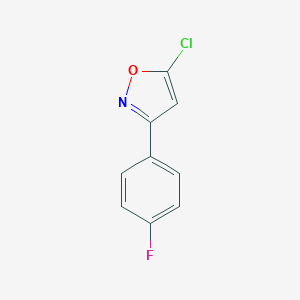

5-Chloro-3-(4-fluorophenyl)isoxazole

Description

Structure

3D Structure

Properties

CAS No. |

137188-20-6 |

|---|---|

Molecular Formula |

C9H5ClFNO |

Molecular Weight |

197.59 g/mol |

IUPAC Name |

5-chloro-3-(4-fluorophenyl)-1,2-oxazole |

InChI |

InChI=1S/C9H5ClFNO/c10-9-5-8(12-13-9)6-1-3-7(11)4-2-6/h1-5H |

InChI Key |

SCRXBYPGBVETDN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NOC(=C2)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)Cl)F |

Synonyms |

5-CHLORO-3-(4-FLUOROPHENYL)ISOXAZOLE |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 3 4 Fluorophenyl Isoxazole

Chemical Reactivity

The isoxazole (B147169) ring in 5-Chloro-3-(4-fluorophenyl)isoxazole can be susceptible to cleavage of the N-O bond, particularly under reductive conditions, which can lead to the formation of β-enaminones. wpmucdn.com The chlorine atom at the 5-position could potentially undergo nucleophilic substitution reactions, although this would depend on the reaction conditions and the nature of the nucleophile. The 4-fluorophenyl group is generally stable, but the fluorine atom can influence the reactivity of the phenyl ring in electrophilic aromatic substitution reactions.

Biological and Medicinal Chemistry Investigations

While specific biological studies on this compound are not detailed in the provided search results, the isoxazole scaffold is a well-established pharmacophore with a broad range of biological activities. nih.govnih.gov Isoxazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov

The presence of halogen atoms in drug candidates can enhance their biological activity. nih.gov For instance, halogenated flavonoids have demonstrated significant anticancer and anti-proliferative properties. nih.gov It is plausible that the chloro and fluoro substituents in this compound could contribute to its potential biological activity by influencing its binding to biological targets and its pharmacokinetic properties. Further research would be necessary to elucidate the specific biological profile of this compound.

Computational and Theoretical Investigations of 5 Chloro 3 4 Fluorophenyl Isoxazole

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of molecules. For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in predicting the most stable conformation of the molecule. researchgate.netbohrium.com

In a typical study on a substituted isoxazole, the initial molecular structure is drawn and then optimized to its ground state to find the minimum energy conformation. This process provides crucial data on the spatial arrangement of the atoms. For instance, in a study on 3-phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4, DFT calculations were used to compare predicted geometrical parameters with experimental X-ray diffraction data, showing good correlation. mdpi.com Similarly, for various 3,5-disubstituted isoxazoles, DFT has been used to confirm the structures determined by spectroscopic methods. acu.edu.in

For 5-Chloro-3-(4-fluorophenyl)isoxazole, a DFT study would likely reveal a planar isoxazole ring. The phenyl and fluorophenyl rings would be twisted with respect to the isoxazole ring, a common feature in diaryl-substituted isoxazoles to minimize steric hindrance. The precise dihedral angles would be determined by the balance of electronic and steric effects of the chloro and fluoro substituents.

Table 1: Representative Optimized Geometrical Parameters for an Isoxazole Derivative (from a similar compound study) Please note: This data is representative of a substituted isoxazole and not specific to this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

For isoxazole derivatives, FMO analysis helps in predicting their behavior in various reactions. researchgate.netbenthamdirect.com In a study on 3-imidazolyl indole (B1671886) clubbed 1,2,3-triazole hybrids, FMO analysis was used to understand their antiproliferative activity. researchgate.net The HOMO and LUMO energy levels and their distribution across the molecule can be visualized to identify potential sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the isoxazole ring, while the LUMO would likely be distributed over the isoxazole ring and the electron-withdrawing chloro-substituted carbon. The presence of the electronegative fluorine and chlorine atoms would be expected to lower both the HOMO and LUMO energy levels and potentially affect the HOMO-LUMO gap.

Table 2: Representative FMO Data for an Isoxazole Derivative Please note: This data is representative of a substituted isoxazole and not specific to this compound.

Thermodynamic Parameters and Stability Assessment of Isoxazole Derivatives

Computational methods can predict various thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation. osti.gov These parameters are vital for assessing the thermal stability of a compound and understanding its behavior under different temperature conditions. For instance, a computational study on methoxybenzamide isomers evaluated their thermodynamic stability. authenticus.pt

In the context of isoxazole derivatives, theoretical calculations can determine their relative stabilities. A study on the photoinduced reactions of isoxazole predicted its stability relative to its isomers. aip.org For this compound, computational analysis would provide insights into its stability, which is influenced by the resonance stabilization of the aromatic rings and the electronic effects of the halogen substituents.

Table 3: Representative Thermodynamic Data for an Isoxazole Derivative Please note: This data is representative of a substituted isoxazole and not specific to this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze various non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. nih.govjmaterenvironsci.com

Studies on various isoxazole derivatives have utilized Hirshfeld surface analysis to understand their crystal packing. nih.govnih.gov For example, in ethyl 5-phenylisoxazole-3-carboxylate, this analysis revealed significant H···H, H···O, and C···H interactions contributing to the crystal packing. nih.gov For this compound, Hirshfeld analysis would be expected to highlight the importance of Cl···N, F···H, and C-H···π interactions in directing the supramolecular assembly. The red spots on the dnorm map would indicate the closest intermolecular contacts. mdpi.com

Table 4: Representative Hirshfeld Surface Interaction Percentages for a Halogenated Phenylisoxazole Derivative Please note: This data is representative of a substituted isoxazole and not specific to this compound.

Mulliken Atomic Charge Distribution and Global Reactivity Descriptors

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insights into the charge distribution and electrostatic potential. researchgate.net This information is crucial for understanding a molecule's polarity, dipole moment, and reactivity. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. nih.gov

Table 5: Representative Mulliken Atomic Charges and Global Reactivity Descriptors for an Isoxazole Derivative Please note: This data is representative of a substituted isoxazole and not specific to this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). rsc.org It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energies (E(2)). This analysis is particularly useful for understanding hyperconjugative interactions, charge transfer, and the nature of chemical bonds.

For isoxazole derivatives, NBO analysis can elucidate the delocalization of electron density within the molecule. researchgate.net A study on azole-substituted isoindole derivatives used NBO analysis to investigate n→π* interactions and chalcogen bonding. rsc.org In the case of this compound, NBO analysis would reveal the extent of electron delocalization from the lone pairs of the oxygen and nitrogen atoms of the isoxazole ring to the antibonding orbitals of the adjacent phenyl rings, as well as the influence of the halogen substituents on these interactions.

Table 6: Representative NBO Analysis Data for an Isoxazole Derivative Please note: This data is representative of a substituted isoxazole and not specific to this compound.

Computational Studies on Regioselectivity and Reactivity of Isoxazole-Forming Reactions

Computational chemistry plays a vital role in understanding the mechanisms and predicting the outcomes of chemical reactions. For the synthesis of isoxazoles, which are often formed through 1,3-dipolar cycloaddition reactions, computational studies can elucidate the regioselectivity of the reaction. researchgate.netnih.gov By calculating the activation energies of different possible reaction pathways, researchers can predict which regioisomer will be preferentially formed. nih.gov

For example, a computational investigation into the formation of 3,5-disubstituted isoxazoles via a [2+3] cycloaddition reaction helped to explain the observed regioselectivity. researchgate.net Similarly, studies on the synthesis of 3,4,5-trisubstituted isoxazoles have proposed mechanisms for the observed selectivity. nih.gov In the synthesis of this compound, computational modeling could be used to determine whether the reaction of a substituted benzonitrile (B105546) oxide with a chlorinated alkyne would favor the formation of the desired 5-chloro isomer over the 4-chloro isomer, providing valuable guidance for synthetic chemists.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic nature of molecules and their interactions with their environment over time. While specific molecular dynamics studies on this compound are not extensively available in publicly accessible literature, the methodologies and potential findings can be extrapolated from research on structurally related 3,5-disubstituted isoxazoles. mdpi.comnih.govresearchgate.net Such simulations are crucial for understanding the conformational landscape of the molecule and for elucidating the intricacies of its binding to biological targets.

The conformational flexibility of this compound is primarily dictated by the rotation of the 4-fluorophenyl group relative to the isoxazole ring. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them.

A typical MD simulation protocol for conformational analysis would involve:

System Setup: The 3D structure of this compound would be generated and parameterized using a suitable force field (e.g., AMBER, CHARMM, or GROMOS). The molecule would then be solvated in a box of explicit solvent, such as water, to mimic physiological conditions.

Minimization and Equilibration: The system undergoes energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired values and stabilized.

Production Simulation: A long-timescale simulation is run, during which the trajectory of each atom is saved at regular intervals.

Analysis: The trajectory is analyzed to understand the conformational behavior. A key aspect of this analysis is the distribution of the dihedral angle between the phenyl ring and the isoxazole ring.

The results of such an analysis would likely reveal the preferred orientation of the 4-fluorophenyl group with respect to the isoxazole core. For instance, in related phenyl-substituted isoxazoles, the phenyl ring is often found to be twisted relative to the isoxazole ring, with the exact angle being influenced by the substitution pattern and the surrounding environment. researchgate.net

Illustrative Dihedral Angle Distribution for Conformational Analysis

| Dihedral Angle Range (degrees) | Population (%) |

|---|---|

| 0 - 30 | 15 |

| 30 - 60 | 60 |

| 60 - 90 | 25 |

This table is for illustrative purposes only, showing the type of data that would be generated from a molecular dynamics simulation. Specific data for this compound is not currently available in the literature.

MD simulations are invaluable for studying how a ligand like this compound interacts with a biological target, such as an enzyme or a receptor. mdpi.com These simulations can provide a dynamic view of the binding process, the stability of the ligand-protein complex, and the key interactions that govern binding affinity and selectivity.

The general steps for simulating ligand-target interactions are:

System Preparation: A high-resolution crystal structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then docked into the binding site of the protein using molecular docking software.

Complex Solvation and Equilibration: The resulting protein-ligand complex is solvated, and ions are added to neutralize the system. This is followed by minimization and equilibration.

Production MD: The simulation is run for a duration sufficient to observe stable binding and any conformational changes in the protein or ligand.

Interaction Analysis: The simulation trajectory is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues. The stability of these interactions over time is also assessed.

For this compound, key interactions would likely involve the 4-fluorophenyl ring, the chloro-substituted isoxazole core, and the nitrogen and oxygen atoms of the isoxazole ring. The fluorine and chlorine substituents can participate in halogen bonding and other specific interactions that contribute to binding affinity. nih.gov

Illustrative Ligand-Target Interaction Analysis

| Interacting Residue | Interaction Type | Interaction Distance (Å) | Occupancy (%) |

|---|---|---|---|

| TYR 123 | Pi-Pi Stacking | 3.5 - 4.5 | 85 |

| LEU 78 | Hydrophobic | 3.0 - 4.0 | 95 |

| ASN 150 | Hydrogen Bond | 2.8 - 3.2 | 70 |

| ARG 201 | Halogen Bond (with Cl) | 3.0 - 3.5 | 40 |

This table is for illustrative purposes only, showing the type of data that would be generated from a molecular dynamics simulation of the compound in a hypothetical binding site. Specific data for this compound is not currently available in the literature.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-disubstituted isoxazoles |

Structure Activity Relationship Sar Studies of 5 Chloro 3 4 Fluorophenyl Isoxazole and Analogues

Impact of Substituent Effects on the Isoxazole (B147169) Ring System and Peripheral Groups

The biological activity of isoxazole derivatives can be significantly modulated by the nature and position of substituents on both the isoxazole ring and its peripheral groups. rsc.org Research has shown that the introduction of various functional groups can influence potency, selectivity, and pharmacokinetic properties.

For instance, in a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, the type of substituent on the 5-phenyl ring played a critical role in their anti-inflammatory activity. nih.gov Similarly, studies on other isoxazole series have demonstrated that electron-donating groups, such as methoxy (B1213986) and methyl, or electron-withdrawing groups, like nitro and chloro, can enhance antibacterial or anticancer activities depending on their placement on the peripheral phenyl rings. ijpca.orgnih.gov For example, isoxazoles with an electron-withdrawing group such as fluorine or a trifluoromethyl group on the phenyl ring displayed excellent sPLA2 inhibitory activities, which are relevant for treating inflammatory diseases and cancer. nih.gov

The substituents on the isoxazole ring itself are also pivotal. The presence of hydrophilic substituents on the isoxazole ring has been linked to stronger cytotoxic activity in certain cancer cell lines. nih.gov In studies of trisubstituted isoxazoles as allosteric modulators of RORγt, derivatization at the C-4 position with various linkers and the exploration of different heterocycles at the C-5 position were key strategies to optimize potency. nih.gov These findings underscore the principle that even minor modifications to the substituents can lead to substantial changes in biological outcomes. rsc.org

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Isoxazole Analogues

| General Structure | Substituent (R) | Position | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 3-Aryl-5-substituted-isoxazole | -Cl, -Br | Phenyl Ring | Significant anti-inflammatory activity, COX-2 selectivity | nih.gov |

| 3-Aryl-5-substituted-isoxazole | -F, -CF3 | Phenyl Ring | Excellent sPLA2 inhibitory activity | nih.gov |

| 3-Phenyl-5-substituted-isoxazole | -NO2, -Cl | C-3 Phenyl Ring | Enhanced antibacterial activity | ijpca.org |

| 3-Phenyl-5-substituted-isoxazole | -OCH3, -N(CH3)2, -Br | C-5 Phenyl Ring | Enhanced antibacterial activity | ijpca.org |

This table is for illustrative purposes and combines findings from different isoxazole series to demonstrate the general principles of substituent effects.

Influence of Halogenation (Chlorine and Fluorine) at Specific Positions on Biological Activity

Halogenation is a common and powerful strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. In the case of 5-Chloro-3-(4-fluorophenyl)isoxazole, both the chlorine and fluorine atoms are expected to play a significant role in its biological profile.

The fluorine atom at the para-position of the phenyl ring is a frequent modification in drug design. This substitution can influence metabolic stability, binding affinity, and membrane permeability. SAR studies on various isoxazole-containing compounds have revealed that a fluorine or trifluoromethyl group at the fourth position of a phenyl ring often promotes cytotoxicity against cancer cell lines. nih.gov In a separate series of compounds, a fluoro substitution at the ortho position of a benzoic acid moiety attached to the isoxazole core was predicted to be well-tolerated and potentially beneficial for activity. nih.gov

Positional Isomerism and Stereochemical Considerations in Activity Modulation

Positional isomerism, which involves changing the location of substituents or functional groups within a molecule, can lead to dramatic differences in biological activity. nih.gov For isoxazole derivatives, the arrangement of substituents on the heterocyclic and aromatic rings is a critical determinant of their pharmacological effects.

For example, a comparative study of isoxazole-based dopamine (B1211576) transporter (DAT) inhibitors showed that 5-substituted phenyltropane derivatives, where the phenyl group is attached to the C-5 of the isoxazole, had different pharmacological profiles than their C-3 substituted constitutional isomers. nih.gov Another study highlighted that 4,5-diarylisoxazoles displayed greater antimitotic activity than their 3,4-diarylisoxazole isomers, emphasizing the importance of the substituent arrangement around the isoxazole core. nih.gov

Similarly, the position of a substituent on the peripheral phenyl ring can be crucial. In the development of analogs of the drug YC-1, it was found that fluoro or cyano substitution at the ortho position of the benzyl (B1604629) ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov Furthermore, research on 1,2,5-oxadiazole (a bioisostere of isoxazole) derivatives showed that the antiplasmodial activity and selectivity were highly dependent on the substitution pattern of the 4-phenyl moiety. mdpi.com While this compound itself is achiral, the introduction of stereocenters into its analogues would add another layer of complexity, where different stereoisomers could exhibit distinct biological activities and potencies due to differential interactions with chiral biological targets like enzymes and receptors.

Scaffold Hopping and Isoxazole Bioisosteric Replacements in Medicinal Chemistry

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. Bioisosteres, which are functional groups or molecules with similar physical or chemical properties, are often employed in this process. The isoxazole ring itself can be a bioisosteric replacement for other groups, or it can be replaced by other heterocycles to modulate a compound's properties. cambridgemedchemconsulting.comdrughunter.com

For instance, the isoxazole ring has been used as a metabolically stable bioisostere for an ester group in the design of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. cambridgemedchemconsulting.com In another study, replacing a metabolically unstable acetylene (B1199291) group with a stable isoxazole ring in Sazetidine-A analogues resulted in compounds with excellent antidepressant activity. nih.gov

Conversely, the isoxazole ring can be replaced by other five-membered heterocycles. A notable example is the bioisosteric replacement of an isoxazole ring with a 1,2,3-triazole in an Ebola virus inhibitor, which led to active compounds. unimore.it In the development of YC-1 analogues, replacing the furan (B31954) ring with an isoxazole or a pyrazole (B372694) ring resulted in compounds with significantly better inhibitory effects. nih.gov Similarly, 1,2,4-oxadiazoles have been prepared as bioisosteres for isoxazoles in the development of antirhinovirus agents. nih.gov This strategy of bioisosteric replacement is a powerful tool for navigating chemical space to optimize drug-like properties, enhance potency, and secure intellectual property. drughunter.com

Table 2: Examples of Bioisosteric Replacements Involving the Isoxazole Scaffold

| Original Scaffold/Group | Bioisosteric Replacement | Target/Activity | Outcome | Reference |

|---|---|---|---|---|

| Ester Group (in Acetylcholine) | Isoxazole-ether | nAChR Ligands | Favorable drug-like properties | cambridgemedchemconsulting.com |

| Acetylene (in Sazetidine-A) | Isoxazole | α4β2-nAChRs / Antidepressant | Excellent antidepressant activity | nih.gov |

| Isoxazole | 1,2,3-Triazole | Ebola Virus Inhibitor | Active compounds | unimore.it |

| Furan (in YC-1 analogue) | Isoxazole | sGC stimulator / Vasodilator | Better inhibitory effects | nih.gov |

Computational SAR Modeling and Predictive Approaches (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools in modern drug discovery for predicting the biological activity of compounds and guiding the synthesis of more potent analogues. tandfonline.comtandfonline.com These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

For isoxazole derivatives, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com For example, a 3D-QSAR study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists generated models with strong predictive ability. The resulting contour maps indicated that hydrophobicity and electronegativity at specific positions were crucial for agonistic activity. mdpi.com This information was then used to design eight new potent FXR agonists with predicted activities better than the parent compound. mdpi.com

Another study focused on developing a reliable QSAR model for isoxazole derivatives as tubulin inhibitors. tandfonline.comtandfonline.com This computational approach led to the design of seven new candidate compounds with predicted activity higher than the established anticancer agent Cisplatin. tandfonline.comnih.gov These predictive models, often combined with molecular docking and molecular dynamics simulations, allow researchers to understand the key structural requirements for activity, rationalize SAR data, and prioritize the synthesis of the most promising compounds, thereby accelerating the drug development process. tandfonline.commdpi.com

Mechanistic Insights into the Biological Activity of 5 Chloro 3 4 Fluorophenyl Isoxazole

Target Identification and Validation Methodologies for Isoxazole (B147169) Derivatives

The identification and validation of biological targets for isoxazole derivatives involve a variety of sophisticated techniques. A common starting point is high-throughput screening (HTS) of large compound libraries against specific cellular or biochemical assays to identify "hit" compounds. helsinki.finih.gov For instance, a cell-based HTS was employed to discover isoxazolo[5,4-d]pyrimidines as correctors of the defective cystic fibrosis mutant protein ΔF508-CFTR. nih.gov

Once a hit is identified, fragment-based screening and structure-activity relationship (SAR) studies are conducted to optimize the lead compound. helsinki.fiacs.org This involves synthesizing and characterizing numerous derivatives to understand how chemical modifications influence biological activity. acs.orgnih.gov For example, a comprehensive SAR analysis of 220 derivatives of a phenylisoxazole carboxamide was performed to identify potent and selective inhibitors of the GATA4-NKX2-5 transcriptional synergy. acs.orgnih.gov

Computational methods, such as molecular docking and pharmacophore modeling, are also integral to target identification. helsinki.fiacs.org These in silico approaches help predict the binding of isoxazole derivatives to their target proteins and guide the design of more potent and selective compounds. helsinki.fiacs.org For example, molecular docking was used to study the interaction of isoxazole derivatives with the carbonic anhydrase enzyme. acs.orgnih.gov

Furthermore, genetic and molecular biology techniques are crucial for validating the identified targets. This can include experiments using cell lines with knocked-down or overexpressed target proteins to confirm the compound's mechanism of action. nih.gov

Enzyme Inhibition and Receptor Modulation Mechanisms

The biological activity of 5-Chloro-3-(4-fluorophenyl)isoxazole and its analogs often stems from their ability to inhibit specific enzymes or modulate the function of various receptors.

While direct evidence for the inhibition of the mitochondrial permeability transition pore (mtPTP) by this compound is not extensively documented in the provided results, the broader class of isoxazole derivatives has been investigated for its cardioprotective effects, which can be associated with the modulation of mitochondrial function.

A significant area of research for isoxazole derivatives is their ability to modulate protein-protein interactions, particularly the synergistic relationship between the transcription factors GATA4 and NKX2-5. acs.orgnih.govnih.gov These transcription factors are critical for heart development and are implicated in cardiac hypertrophy. acs.orgnih.govresearchgate.net

Studies have identified phenylisoxazole carboxamide derivatives that can either inhibit or enhance the transcriptional synergy of GATA4 and NKX2-5. acs.orgnih.gov For instance, the compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide was identified as a potent inhibitor of this interaction. nih.gov The structure-activity relationship analysis revealed that the aromatic isoxazole substituent is a key determinant for the inhibition of the GATA4-NKX2-5 transcriptional synergy. acs.orgnih.gov These modulators represent a novel approach for potential therapeutic interventions in cardiac remodeling and repair. helsinki.fi

Certain isoxazole derivatives, specifically isoxazolo[5,4-d]pyrimidines, have been identified as small-molecule correctors of the ΔF508-CFTR mutant protein, which is the most common cause of cystic fibrosis. nih.gov These compounds were discovered through cell-based high-throughput screening. nih.gov The correction mechanism involves improving the cellular processing and trafficking of the misfolded ΔF508-CFTR protein to the cell membrane. Structure-activity relationship studies have shown that substituents on the phenyl ring of the isoxazole moiety are critical for corrector activity, with 4-fluoro and 4-chloro substitutions demonstrating the most significant effects. nih.gov

Isoxazole derivatives have been shown to inhibit a variety of enzymes with significant therapeutic potential.

Histone Deacetylase 1 (HDAC1): Some 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have been identified as HDAC inhibitors. nih.gov One such compound, L20, exhibited class I selectivity, with a particularly high inhibitory activity against HDAC3 (IC₅₀ = 0.217 µM) and also notable inhibition of HDAC1 (IC₅₀ = 0.684 µM). nih.gov EGFR signaling can also influence HDAC1 activity through tyrosine phosphorylation. nih.gov

Tyrosinase: Certain isoxazole compounds have demonstrated tyrosinase inhibitory activity. researchgate.net In a study of newly synthesized isoxazole derivatives, some compounds showed IC₅₀ values for tyrosinase inhibition ranging from 61.47 ± 3.46 to 188.52 ± 5.85 µM. researchgate.net

Epidermal Growth Factor Receptor (EGFR): Several series of isoxazole derivatives have been synthesized and evaluated for their EGFR tyrosine kinase (EGFR-TK) inhibitory activity. drugbank.comnih.gov Some of these compounds have shown potent inhibition, with IC₅₀ values in the nanomolar range. For example, compound 25a from one study exhibited an IC₅₀ of 0.054 ± 0.001 µM against EGFR-TK. drugbank.comnih.gov Nilutamide-isoxazole hybrids have also shown remarkable inhibitory potential against EGFR. thesciencein.org

Table 1: Inhibitory Potency of Isoxazole Derivatives against Various Enzymes

| Compound Class | Target Enzyme | Key Derivative(s) | IC₅₀ Value |

| 5-chloro-4-((substituted phenyl)amino)pyrimidines | HDAC1 | L20 | 0.684 µM |

| 5-chloro-4-((substituted phenyl)amino)pyrimidines | HDAC3 | L20 | 0.217 µM |

| Isoxazole derivatives | Tyrosinase | Compounds 8, 11, 12, 13 | 61.47 - 188.52 µM |

| Isoxazole derivatives | EGFR-TK | Compound 25a | 0.054 µM |

| Isoxazole derivatives | EGFR-TK | Compound 10a | 0.064 µM |

| Isoxazole derivatives | EGFR-TK | Compound 10b | 0.066 µM |

Isoxazole derivatives also exhibit activity at various G protein-coupled receptors.

EP3 Receptor: While direct antagonism of the EP3 receptor by this compound is not explicitly detailed, the anti-inflammatory properties of some isoxazole derivatives suggest potential interactions with prostanoid receptors.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation: The cannabinoid CB1 receptor has been a target for allosteric modulators, and isoxazole-containing compounds have been explored in this context. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing for a more nuanced modulation of receptor activity. nih.govelsevierpure.com This approach may offer therapeutic advantages by avoiding the side effects associated with direct agonists or antagonists. nih.govelsevierpure.com For instance, the compound ORG27569 was one of the first identified allosteric modulators of the CB1 receptor. nih.gov

Cellular Pathway Perturbations (e.g., Akt and GSK3β signaling pathways in melanin (B1238610) synthesis)

The biological activities of isoxazole derivatives, including those structurally related to this compound, are often rooted in their ability to modulate key cellular signaling pathways. Research into these mechanisms has provided insights into their potential therapeutic effects, ranging from influencing melanin production to exerting anti-inflammatory responses.

One significant area of investigation has been the role of isoxazole compounds in melanogenesis. Studies have revealed that certain isoxazole chalcone (B49325) derivatives can enhance melanin synthesis. nih.gov The mechanism for this activity involves the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which subsequently influences the Glycogen Synthase Kinase 3β (GSK3β)/β-catenin pathway. nih.gov The activation of Akt is known to upregulate the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, as well as tyrosinase and tyrosinase-related proteins (TRPs), which are essential enzymes in the melanin production cascade. nih.gov

In the context of inflammation, isoxazole-containing compounds have demonstrated the ability to interfere with critical inflammatory pathways. For instance, the derivative 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov By doing so, it effectively decreases the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages stimulated by lipopolysaccharide (LPS). nih.govnih.gov This inhibition also leads to reduced levels of cyclooxygenase-2 (COX-2) and a subsequent decrease in prostaglandin (B15479496) E2 (PGE2) production. nih.govnih.gov Furthermore, the compound was found to impede the translocation of High Mobility Group Box 1 (HMGB1) protein from the nucleus to the cytoplasm, another key event in the inflammatory response. nih.govnih.gov

Molecular Docking Studies and Binding Affinity Predictions with Biological Targets

Molecular docking simulations are a crucial computational tool for elucidating the potential binding modes and affinities of compounds like this compound with various biological targets. These studies provide a theoretical basis for observed biological activities and guide the design of more potent and selective molecules. rjptonline.org

Tyrosinase Inhibition: Docking analyses have been instrumental in understanding how isoxazole derivatives inhibit tyrosinase, a key enzyme in melanin synthesis. nih.gov Simulations suggest that these compounds can fit within the catalytic site of tyrosinase. nih.govnih.gov For example, docking studies of (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones showed that the most active inhibitor binds to the enzyme's active site with a stronger affinity (-7.6 kcal/mol) than the reference compound, kojic acid (-5.7 kcal/mol). researchgate.net The 3-chloro-4-fluorophenyl moiety, in particular, has been identified as an important structural feature for enhancing inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). nih.govnih.gov

Anti-inflammatory Targets: In the realm of anti-inflammatory research, docking studies have evaluated the interaction of isoxazole derivatives with cyclooxygenase (COX) enzymes. zsmu.edu.uaacu.edu.in These studies predict the binding affinity and selectivity for COX-1 versus COX-2. zsmu.edu.ua For instance, simulations with 3-phenyl-5-furan isoxazole derivatives revealed that compound 5f (3-(2,4-dichlorophenyl)−5-furan isoxazole) showed selective and potent COX-2 inhibitory potential. acu.edu.in The binding modes observed help to explain the structure-activity relationships, indicating how different substituents on the phenyl and isoxazole rings influence binding affinity. zsmu.edu.uaacu.edu.in

Anticancer Targets: Molecular docking has also been applied to investigate the anticancer potential of isoxazole-related compounds by predicting their interactions with targets like receptor tyrosine kinases and tubulin. nih.govmdpi.com Studies on quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents showed that potent compounds had significant EGFR-binding interactions. nih.gov In another study, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were docked into the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ). The results showed efficient binding affinities, ranging from -6.502 to -8.341 kcal/mol, with key interactions including hydrogen bonds and halogen bonds with amino acid residues like Asn258. mdpi.com

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones | Tyrosinase | -7.6 | Binding to the enzyme's active site. researchgate.net |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin (Combretastatin A-4 site) | -6.502 to -8.341 | Hydrogen bond with Asn258 residue, halogen bonds. mdpi.com |

| Quinoxaline-isoxazole-piperazine conjugates | EGFR Tyrosine Kinase | Not specified | Demonstrated more EGFR-binding interactions than reference. nih.gov |

In Vitro Assays for Biological Efficacy Assessment (without dosage information)

The biological efficacy of this compound and related structures is quantified through a variety of in vitro assays that measure their specific activities against enzymes, cells, and biological pathways.

Tyrosinase Inhibitory Activity: A primary assay for compounds targeting hyperpigmentation is the tyrosinase inhibition assay, which typically uses mushroom tyrosinase (Agaricus bisporus, AbTYR) as the enzyme source. nih.govnih.gov The inhibitory activity is quantified by measuring the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Several isoxazole derivatives have been evaluated using this method. For example, (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones were tested, with the most potent compound showing significantly greater inhibition than the standard inhibitor, kojic acid. researchgate.net

| Compound | Biological Target | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |

|---|---|---|---|---|

| (Z)-4-(4-(dimethylamino)benzylidene)-3-phenylisoxazol-5(4H)-one (1m) | Mushroom Tyrosinase | 14.62 ± 1.38 | Kojic Acid | 37.86 ± 2.21 researchgate.net |

| 3-chloro-4-fluorophenyl-based benzamide (B126) (1d) | AbTYR | 0.19 | Kojic Acid | 16.69 nih.gov |

| Hydroquinone–benzoyl ester analog (3b) | Mushroom Tyrosinase | 0.18 ± 0.06 | Not specified | Not specified rsc.org |

Anti-inflammatory Activity: The anti-inflammatory potential of isoxazole derivatives is commonly assessed in vitro by measuring their ability to suppress the production of inflammatory mediators in cell-based models, such as LPS-stimulated macrophages. nih.govnih.gov Assays quantify the levels of cytokines like TNF-α and IL-6, and enzymes like COX-2. nih.govnih.gov For example, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) was shown to effectively decrease the release of TNF-α and IL-6 and diminish the levels of COX-2. nih.govnih.gov Another common in vitro model is the carrageenan-induced rat paw edema method to screen for general anti-inflammatory effects.

Anticancer Activity: The efficacy of isoxazole analogs as potential anticancer agents is evaluated using cytotoxicity assays against a panel of human cancer cell lines. nih.govnih.govnih.gov The MTT assay is frequently used to determine the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀). nih.gov For example, quinoxaline-isoxazole-piperazine conjugates were tested against breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancer cell lines, with some compounds showing more potent activity than the standard drug erlotinib. nih.gov Similarly, a series of isoxazolo[5',4':5,6]pyrido[2,3-b]indoles were tested, with analogs 7d and 7g showing potent activity comparable to cisplatin. nih.gov

| Compound Series | Cancer Cell Line | Key Finding |

|---|---|---|

| Quinoxaline-isoxazole-piperazine conjugates (5d, 5e, 5f) | MCF-7, HepG-2, HCT-116 | Showed more potent activity compared to erlotinib. nih.gov |

| Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles (7d, 7g) | Not specified | Demonstrated potential anticancer activity comparable to cisplatin. nih.gov |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa | IC₅₀ values ranged from 10.64 to 33.62 μM. nih.gov |

Advanced Topics and Future Research Directions for 5 Chloro 3 4 Fluorophenyl Isoxazole

Development of Isoxazole-Based Chemical Probes for Biological Systems

The development of chemical probes is crucial for visualizing and understanding complex biological processes. Isoxazole (B147169) derivatives are emerging as promising candidates for creating fluorescent probes due to their inherent photophysical properties. nih.gov

Researchers are actively designing and synthesizing isoxazole-based probes for various applications, including:

Fluorescent Labeling: Attaching fluorescent moieties to the isoxazole scaffold allows for the visualization of specific biological targets within living cells. nih.gov This has been demonstrated with isoxazole-dihydropyridine conjugates that selectively localize in specific cell lines, suggesting their utility in tracking cellular components. nih.gov

Bioorthogonal Chemistry: The isoxazole ring can participate in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This allows for the specific labeling of biomolecules in their natural environment. researchgate.net

Activity-Based Protein Profiling: Isoxazole-based probes can be designed to covalently bind to the active site of specific enzymes, providing a powerful tool for studying enzyme function and identifying new drug targets. researchgate.net

The tunability of the isoxazole structure allows for the optimization of photophysical properties, such as quantum yield and emission wavelength, making them adaptable for various imaging techniques. nih.gov

Integration of Multidisciplinary Approaches in Isoxazole Research

The study of isoxazoles, including 5-Chloro-3-(4-fluorophenyl)isoxazole, is increasingly benefiting from a multidisciplinary approach that combines synthetic chemistry with computational and biological studies.

Computational and Theoretical Studies: Density Functional Theory (DFT) and other computational methods are being employed to understand the structure, electronic properties, and reactivity of isoxazole derivatives. worldscientific.comresearchgate.netresearchgate.net These theoretical studies can predict molecular geometry, orbital energies (HOMO-LUMO gaps), and other parameters that are crucial for designing molecules with desired biological activities. researchgate.netresearchgate.net For instance, computational analysis helps in understanding the intramolecular charge transfer and nonlinear optical properties of isoxazole derivatives, which can be valuable for materials science applications. worldscientific.com

Integrated Drug Discovery: The synergy between synthetic chemists, biologists, and computational scientists is accelerating the drug discovery process for isoxazole-based compounds. This integrated approach allows for the rational design of new derivatives, efficient synthesis, and comprehensive biological evaluation, leading to the identification of promising drug candidates. rsc.org

Emerging Synthetic Strategies for Complex Isoxazole Architectures

The synthesis of isoxazoles has evolved significantly, with new methods enabling the creation of more complex and functionally diverse molecules. rsc.org Key emerging strategies include:

Direct C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds on the isoxazole ring, providing a more atom-economical and efficient way to introduce new functional groups. researchgate.netnih.gov Palladium-catalyzed direct arylation at the C-5 position of isoxazoles is a notable example. nih.gov Rhodium-catalyzed C-H activation is another promising avenue for creating novel isoxazole derivatives. researchgate.net

Transition Metal-Catalyzed Cycloadditions: Transition metals, such as copper and ruthenium, are used to catalyze [3+2] cycloaddition reactions, which are a cornerstone of isoxazole synthesis. nih.gov These methods often offer high regioselectivity and efficiency. rsc.org

Flow Chemistry: The use of flow reactors for isoxazole synthesis offers advantages such as improved safety, scalability, and reaction control.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of isoxazole derivatives. rsc.org

Metal-Free Synthesis: To address the cost and toxicity concerns associated with metal catalysts, researchers are developing metal-free synthetic routes for isoxazoles, often employing methods like ultrasonication. nih.gov

These advanced synthetic methods are crucial for building complex isoxazole architectures that can interact with a wider range of biological targets. researchgate.net

Novel Biological Applications and Therapeutic Opportunities beyond Current Research Areas

While isoxazoles are well-known for their antibacterial, anti-inflammatory, and anticancer properties, ongoing research is uncovering novel therapeutic opportunities. ipindexing.comresearchgate.netnih.gov

Neurodegenerative Diseases: Isoxazole derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. researchgate.net

Cardiovascular and Blood Disorders: Certain isoxazole hybrids have shown potential in treating blood and heart disorders by targeting specific proteins and receptors. mdpi.com

Antiviral Activity: The isoxazole scaffold is being explored for the development of new antiviral agents. nih.gov

Antiparasitic Agents: Research has indicated the potential of isoxazole derivatives as antiparasitic agents. researchgate.net

Enzyme Inhibition: Isoxazoles are being designed as inhibitors of various enzymes implicated in disease, such as secretory phospholipase A2 (sPLA2), which is involved in inflammation and cancer. nih.gov

The structural versatility of the isoxazole ring allows for the exploration of a wide range of biological targets, opening up new avenues for drug discovery. capes.gov.br

Translational Research Perspectives in Isoxazole Chemistry

Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. For isoxazole chemistry, this involves moving promising compounds from the laboratory to preclinical and clinical development.

A key aspect of this is the development of robust synthetic routes that are scalable and economically viable for large-scale production. nih.gov Furthermore, in-depth preclinical studies are necessary to evaluate the efficacy, and pharmacokinetic profiles of new isoxazole-based drug candidates. frontiersin.org

The journey from a synthesized isoxazole derivative to a marketable drug is long and challenging, requiring collaboration between academic researchers, pharmaceutical companies, and regulatory agencies. researchgate.net

Addressing Antibiotic Resistance with Novel Isoxazole Scaffolds

The rise of antibiotic-resistant bacteria is a major global health crisis, necessitating the development of new antimicrobial agents. ijrrjournal.com Isoxazole-containing compounds have a long history as antibacterial agents, with several derivatives being used clinically. nih.gov

Researchers are now focusing on designing novel isoxazole scaffolds to combat resistant strains. nih.gov This includes:

Hybrid Molecules: Combining the isoxazole ring with other bioactive moieties, such as triazoles or quinolines, has shown promise in creating new antibacterial agents with enhanced activity. nih.gov

Targeting Novel Pathways: The development of isoxazoles that inhibit new bacterial targets is a key strategy to overcome existing resistance mechanisms.

Combating Biofilms: Some isoxazole derivatives have shown the ability to disrupt biofilms, which are communities of bacteria that are notoriously difficult to treat with conventional antibiotics. nih.govnih.gov

Antifungal Applications: Beyond bacteria, isoxazole derivatives are also being investigated as antifungal agents, with some showing selective activity against pathogenic fungi like Candida albicans. nih.govmdpi.com

The development of new isoxazole-based antibiotics is a critical area of research with the potential to provide new tools in the fight against infectious diseases.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3-(4-fluorophenyl)isoxazole, and how can purity be ensured?

Methodological Answer: A robust synthesis involves cycloaddition reactions or halogenation of preformed isoxazole cores. For example:

- N-Chlorosuccinimide (NCS) Halogenation : React 3-(4-fluorophenyl)isoxazole with NCS in dichloromethane and DMF under magnetic stirring. Monitor completion via TLC, then purify via ethyl acetate extraction and crystallization in hot ethanol (65% yield) .

- Nitrile Oxide Cycloaddition : Use hypervalent iodine reagents (e.g., PhI(OAc)₂) to generate nitrile oxides in situ, which react with alkynes to form isoxazoles. Purify via column chromatography (silica gel, hexane/EtOAc) .

Purity Assurance : Validate using HPLC (>95% purity) and characterize via H/C NMR and HRMS .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

- Spectroscopy :

- Crystallography : Use SHELXTL for single-crystal X-ray refinement. ORTEP-3 (GUI version) visualizes bond angles and torsion, confirming the isoxazole ring planarity and chloro/fluoro substituent orientations .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H, F···H) using CrystalExplorer, critical for understanding packing efficiency .

Advanced Research Questions

Q. How do structural modifications influence the inhibitory activity of this compound against glutathione-dependent enzymes?

Methodological Answer:

- Enzyme Assays :

- Glutathione Reductase (GR) : Measure IC via NADPH oxidation kinetics (0.126 mM for 3-(4-fluorophenyl)isoxazole). Compare with derivatives (e.g., 3-(4-Cl): IC = 0.059 µM) to assess substituent effects .

- Glutathione S-Transferase (GST) : Use CDNB conjugation assays. 3-(4-Fluorophenyl)isoxazole shows competitive inhibition (K = 0.059 µM) .

- SAR Insights : Electron-withdrawing groups (Cl, F) enhance GR inhibition by stabilizing enzyme-ligand interactions. Para-substitution on the phenyl ring optimizes steric compatibility .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., identical enzyme sources, substrate concentrations). For example, discrepancies in MAO-B inhibition (e.g., 3n: IC = 0.73 µM vs. 3o: 1.12 µM) may arise from assay conditions .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with mutagenesis studies targeting active-site residues (e.g., GR’s Cys58) .

- Statistical Validation : Use ANOVA or Student’s t-test to assess significance (p < 0.05) in replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.